molecular formula C8H6Cl2O3 B3025368 2,4-Dichloro-3-methoxybenzoic acid CAS No. 115382-33-7

2,4-Dichloro-3-methoxybenzoic acid

Cat. No. B3025368
CAS RN: 115382-33-7
M. Wt: 221.03 g/mol
InChI Key: MMAQCSXFBGMUFH-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-methoxybenzoic acid is a chemical compound with the CAS Number: 115382-33-7 . It has a molecular weight of 221.04 .


Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-3-methoxybenzoic acid . The Inchi Code is 1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) . The Inchi Key is MMAQCSXFBGMUFH-UHFFFAOYSA-N .

Scientific Research Applications

Herbicide Formulation

2,4-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is a polar phenoxy herbicide . It is used for the post-emergence control of broad-leaf weeds in grasslands and cereals . This makes it an important tool in agriculture, particularly in areas where these types of weeds are prevalent.

Resistant Weed Control

Dicamba is an important herbicide for controlling post-emergent resistant weeds in soybean farming . The scientific community and general public have further examined off-target transport mechanisms (e.g., spray drift, volatilization, and tank contamination) and the visual responses of soybeans to ultralow dicamba concentrations .

Sustainable Farming Practices

The use of Dicamba can provide farmers with more robust tools and practices for sustainable farming . This is particularly important in the context of increasing concerns about the environmental impact of agriculture and the need for more sustainable farming practices.

Biological Treatment

Dicamba can be treated using a sequential anaerobic-aerobic batch reactor . The system is capable of degrading the compound completely during long operation period, long solids retention time (SRT) and at low oxidation reduction potential (ORP) in the presence of disodium anthraquinone-2,6-disulphonate (AQS) .

Environmental Monitoring

Due to its high water solubility and other physico-chemical properties, Dicamba may weakly be adsorbed onto soil . This makes it a useful compound for monitoring the impact of agricultural practices on the environment, particularly in terms of soil and water contamination.

Analytical Reference Standard

Dicamba may be used as an analytical reference standard for the quantification of the analyte in environmental samples using different chromatography techniques .

properties

IUPAC Name

2,4-dichloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAQCSXFBGMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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